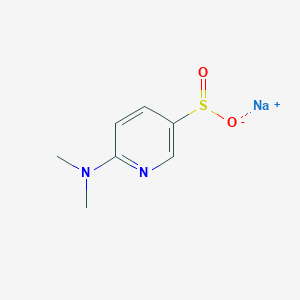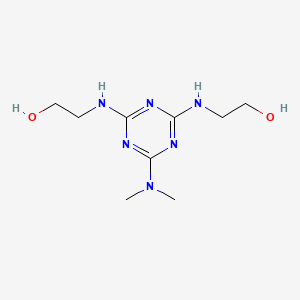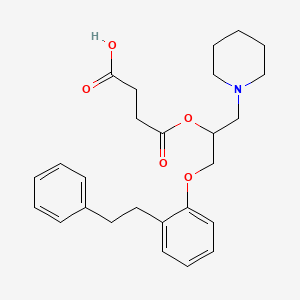
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 4th position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the iodination of 1-methyl-1H-pyrazol-4-yl)methanol. One common method includes the reaction of 1-methyl-1H-pyrazol-4-yl)methanol with iodine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: (5-Iodo-1-methyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: 1-Methyl-1H-pyrazol-4-yl)methanol.
Substitution: (5-Substituted-1-methyl-1H-pyrazol-4-yl)methanol, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the iodine atom, which may result in different reactivity and biological activity.
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure with a bromine atom instead of iodine, which may affect its chemical and biological properties.
Uniqueness
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H7IN2O |
|---|---|
Molekulargewicht |
238.03 g/mol |
IUPAC-Name |
(5-iodo-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
InChI-Schlüssel |
FOYYTSXLRLVLEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)





